molecular formula C25H23N3O3S B2625851 (E)-2-(2-(4-(3-(thiophen-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 371232-10-9

(E)-2-(2-(4-(3-(thiophen-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2625851
CAS RN: 371232-10-9
M. Wt: 445.54
InChI Key: MQJWOTUIWICXNM-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-(4-(3-(thiophen-2-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halocyclization and Luminescent Properties

  • The compound has been a subject of research for halocyclization reactions, particularly in the synthesis of hydrohalides and methylthiazol derivatives, exploring its potential in organic synthesis and chemical transformations (Zborovskii et al., 2011).
  • It exhibits notable luminescent properties and photo-induced electron transfer capabilities, which makes it an interesting candidate for studies related to fluorescent materials and their pH-dependent behaviors (Gan et al., 2003).

Synthetic Utility in Heterocyclic Chemistry

  • The compound plays a crucial role in the synthesis of diverse heterocyclic systems, showing potential for yielding compounds with significant anti-inflammatory activities (Annapurna & Jalapathi, 2014).
  • It is central to studies focused on the efficient synthesis of functionalized heterocycles, demonstrating its versatility and potential in medicinal chemistry and drug design (Azad et al., 2019).

Applications in Sensing and Material Science

  • The compound has been utilized in the development of a rapid and facile fluorimetric method for detecting formaldehyde, underscoring its utility in environmental monitoring and chemical sensing technologies (Dong et al., 2016).
  • Its derivatives are instrumental in creating polymerizable one-component visible light initiators, contributing to the field of photopolymerization and material sciences (Yang et al., 2018).

Photophysical Applications and Drug Development

  • The compound's derivatives have shown potential in electroluminescent layer applications, indicating its relevance in the development of organic light-emitting devices and related photophysical studies (Dobrikov et al., 2011).
  • It also finds application in the design of environment-sensitive fluorescent ligands, particularly for human 5-HT1A receptors, highlighting its importance in receptor imaging and drug development (Lacivita et al., 2009).

properties

IUPAC Name

2-[2-[4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c29-22(10-9-19-6-3-17-32-19)27-14-11-26(12-15-27)13-16-28-24(30)20-7-1-4-18-5-2-8-21(23(18)20)25(28)31/h1-10,17H,11-16H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJWOTUIWICXNM-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.